molecular formula C11H14O4 B1356648 4-Methoxy-2-propoxybenzoic acid CAS No. 87359-70-4

4-Methoxy-2-propoxybenzoic acid

Cat. No.: B1356648
CAS No.: 87359-70-4
M. Wt: 210.23 g/mol
InChI Key: ISQXIGUSUAIWIV-UHFFFAOYSA-N
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Description

4-Methoxy-2-propoxybenzoic acid: is an organic compound characterized by a benzene ring substituted with a methoxy group at the fourth position and a propoxy group at the second position, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-propoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Alkylation: The 4-methoxybenzoic acid undergoes alkylation with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the propoxy group at the second position.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-propoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-methoxy-2-propoxybenzaldehyde or this compound.

    Reduction: Formation of 4-methoxy-2-propoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Methoxy-2-propoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the interactions of substituted benzoic acids with biological macromolecules, such as proteins and nucleic acids.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-propoxybenzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Lacks the propoxy group, making it less hydrophobic.

    2-Methoxybenzoic acid: Lacks the propoxy group and has the methoxy group at a different position.

    4-Propoxybenzoic acid: Lacks the methoxy group, affecting its reactivity and interactions.

Uniqueness: 4-Methoxy-2-propoxybenzoic acid is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and physical properties. These substitutions enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methoxy-2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQXIGUSUAIWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541187
Record name 4-Methoxy-2-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87359-70-4
Record name 4-Methoxy-2-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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